molecular formula C11H14ClNS B2908448 4-(2-Chlorobenzyl)thiomorpholine CAS No. 414873-32-8

4-(2-Chlorobenzyl)thiomorpholine

Cat. No. B2908448
CAS RN: 414873-32-8
M. Wt: 227.75
InChI Key: ZCSOOSSGZBVQFR-UHFFFAOYSA-N
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Description

4-(2-Chlorobenzyl)thiomorpholine is a chemical compound that is commonly used in scientific research. It is a thiomorpholine derivative that has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiomorpholine, such as 4-(2-Chlorobenzyl)thiomorpholine, have significant applications in antimicrobial studies. For instance, Kardile and Kalyane (2010) explored the synthesis and antimicrobial activity of 4-thiomorpholine-4ylbenzohydrazide derivatives. Their study focused on developing bioactive molecules with lower toxicity, optimized biological effects, and consistent drug availability. The synthesis involved a series of nucleophilic substitution reactions starting from thiomorpholine, leading to various thiomorpholine derivatives tested for antimicrobial activity (Kardile & Kalyane, 2010).

Medicinal Chemistry

Thiomorpholine and its derivatives are important building blocks in medicinal chemistry. Walker and Rogier (2013) reported the preparation of novel bridged bicyclic thiomorpholines, demonstrating their potential as useful components in medicinal chemistry research. Their work highlighted the synthesis of these compounds from cost-effective materials using straightforward chemistry, emphasizing the role of thiomorpholine structures in developing biologically active compounds (Walker & Rogier, 2013).

Chemical Synthesis and Catalysis

Thiomorpholine derivatives have been synthesized and evaluated for various applications in chemistry. For instance, Martynov, Makhaeva, and Amosova (2013) investigated the synthesis of N-(organylmethylidene)bis(chloromethylidene)thiomorpholin-4-amines and their structural characterization. This research contributes to the understanding of the chemical properties and potential applications of these compounds in catalysis and synthesis (Martynov et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Thiomorpholine derivatives have been explored for their potential as enzyme inhibitors in therapeutic applications. Han et al. (2012) designed and synthesized thiomorpholine-bearing compounds as dipeptidyl peptidase IV (DPP-IV) inhibitors, indicating their potential in treating diseases like diabetes. The study presented a structure-activity relationship and evaluated the compounds' efficacy in vivo, showcasing the therapeutic potential of thiomorpholine derivatives (Han et al., 2012).

properties

IUPAC Name

4-[(2-chlorophenyl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNS/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSOOSSGZBVQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324545
Record name 4-[(2-chlorophenyl)methyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2-Chlorobenzyl)thiomorpholine

CAS RN

414873-32-8
Record name 4-[(2-chlorophenyl)methyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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